molecular formula C17H14ClN3O3 B2751712 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(ethylamino)oxazole-4-carbonitrile CAS No. 931748-83-3

2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(ethylamino)oxazole-4-carbonitrile

Cat. No.: B2751712
CAS No.: 931748-83-3
M. Wt: 343.77
InChI Key: KCYXXJWNIFYZJG-UHFFFAOYSA-N
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Description

2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(ethylamino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C17H14ClN3O3 and its molecular weight is 343.77. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Applications

The synthesis of heterocyclic compounds, such as those containing oxazole and furan rings, is a critical area of research due to their broad applicability in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound falls within this category, sharing structural similarities with other researched molecules.

  • Heterocyclic Synthesis and Biological Activities : Compounds with structures similar to 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(ethylamino)oxazole-4-carbonitrile have been synthesized and evaluated for various biological activities. For example, the synthesis of new 1,2,4-triazole Schiff base and amine derivatives demonstrates a methodology applicable to related structures, showing significant antiurease and antioxidant activities (Sokmen et al., 2014).

  • Chemical Properties and Reactions : The reactivity of chlorinated oxazoles, akin to the chloro and oxazole functionalities in the compound, was explored, revealing their potential for further derivatization through nucleophilic substitution reactions. This suggests the versatility of the compound for further chemical modifications and applications in designing new molecules with desired properties (Kornienko et al., 2014).

  • Applications in Material Science and Energetic Materials : The structural motif of furan and oxazole rings, similar to that found in the compound, has been investigated for its application in material science and the synthesis of energetic materials. The synthesis and properties of oxadiazole or furadiazole-containing compounds highlight the potential of such structures for developing new materials with specific properties, such as high energy density or specific optical characteristics (Siwach & Verma, 2020).

Properties

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-2-20-16-14(9-19)21-17(24-16)15-8-7-13(23-15)10-22-12-5-3-11(18)4-6-12/h3-8,20H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYXXJWNIFYZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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